molecular formula C13H10F3N3O2 B2850663 N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide CAS No. 1396857-71-8

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2850663
CAS No.: 1396857-71-8
M. Wt: 297.237
InChI Key: JYEBMIXAWFMXSG-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide (CAS 1396857-71-8 ) is a benzamide derivative of interest in chemical and pharmaceutical research. This compound features a molecular formula of C13H10F3N3O2 and a molecular weight of 297.23 g/mol . The benzamide core structure is a recognized pharmacophore in medicinal chemistry, known for contributing to a wide range of bioactivities, which makes it a valuable scaffold in the design of novel bioactive compounds . The specific incorporation of a 2-methoxypyrimidin-5-yl group as the amide moiety and an ortho-positioned trifluoromethyl group on the benzene ring creates a unique electronic and steric profile. This structure combines both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) characteristics, which can influence the compound's physicochemical properties, metabolic stability, and its interaction with biological targets . Research into analogous trifluoromethyl pyrimidine derivatives has demonstrated significant potential in agrochemical and pharmaceutical applications, showing promising antifungal and antiviral activities in bioassays . Furthermore, related benzamide-sulfonamide hybrids have been investigated as potent enzyme inhibitors, displaying significant inhibitory potential against targets like acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) isoforms at nanomolar levels . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a key intermediate or as a candidate for screening in various discovery programs.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-21-12-17-6-8(7-18-12)19-11(20)9-4-2-3-5-10(9)13(14,15)16/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEBMIXAWFMXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of 2-methoxypyrimidine-5-amine: This intermediate can be synthesized by reacting 2-chloropyrimidine with methanol in the presence of a base such as sodium methoxide.

    Coupling Reaction: The 2-methoxypyrimidine-5-amine is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzenamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidine moiety may facilitate binding to nucleic acid bases, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metabolites and Degradation Products

2-(Trifluoromethyl)Benzamide (BZM)
  • Structure : Lacks the pyrimidinyl-methoxy group, retaining only the trifluoromethylbenzamide core.
  • Role : A primary metabolite of fluopyram, included in residue definitions for dietary intake assessments in animal products .
  • Key Data :
    • Included in MRL compliance as part of the "sum of fluopyram and BZM" .
    • Lower bioactivity compared to parent compounds due to loss of the pyrimidinyl moiety .
E/Z Olefine Isomers
  • Structures :
    • N-{(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-(trifluoromethyl)benzamide
    • N-{(Z)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-(trifluoromethyl)benzamide
  • Comparison: Feature a pyridinyl-ethenyl linker instead of a pyrimidinyl-methoxy group.

Pyrimidinyl and Pyridinyl Derivatives

N-(5-(2-(2-((2-Methoxypyrimidin-5-yl)Methylene)Hydrazinyl)-2-Oxoethyl)-1H-Pyrazol-3-yl)-3-(Trifluoromethyl)Benzamide (8k)
  • Structure : Incorporates a hydrazinyl linker and pyrazole ring, unlike the direct benzamide-pyrimidinyl linkage in the target compound.
  • Key Data :
    • Melting point: 177–217°C (broader range due to structural complexity).
    • Synthesis yield: 58–70%, typical for hydrazine-containing analogs .
    • Demonstrated stability in IR and NMR studies, suggesting robustness in varied conditions .
2-[(1S)-1-Cyclohexylethoxy]-5-Fluoro-N-(2-Methoxypyrimidin-5-yl)Benzamide
  • Structure : Shares the 2-methoxypyrimidin-5-yl group but includes a cyclohexylethoxy substituent and fluorine atom.

Functional Group Variations

N-[[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino]Thioxomethyl]Benzamide
  • Structure : Replaces the methoxypyrimidinyl group with a thiourea-linked pyridinyl moiety.
  • Key Data :
    • Molecular weight: 359.75 g/mol (vs. ~325 g/mol for the target compound).
    • The thiourea group may enhance metal-binding capacity, altering reactivity in biological systems .
2-(4-Fluoro-2-Methoxyphenoxy)-N-(3-Sulfamoylphenyl)-5-(Trifluoromethyl)Benzamide
  • Structure: Features a sulfamoylphenyl group and phenoxy substituent.
  • Comparison :
    • Sulfamoyl group increases solubility in polar solvents, contrasting with the lipophilic pyrimidinyl-methoxy group.
    • Patent applications highlight utility in treating sodium channel disorders, suggesting divergent biological targets .

Key Research Findings

  • Metabolic Relevance : The target compound’s structural analogs (e.g., BZM, olefine isomers) are critical in defining residue limits for fluopyram, emphasizing their environmental and toxicological significance .
  • Synthetic Flexibility : Derivatives like compound 8k demonstrate that modifications to the pyrimidinyl group (e.g., hydrazine linkers) retain stability while enabling diverse applications .
  • Functional Group Impact : Substituents such as sulfamoyl () or thiourea () drastically alter solubility and bioactivity, guiding structure-activity relationship (SAR) studies.

Q & A

Q. How does the compound behave under physiological conditions (e.g., plasma protein binding, metabolic stability)?

  • Methodology : Plasma protein binding assessed via equilibrium dialysis (human plasma). Metabolic stability tested in liver microsomes (mouse/human) with LC-MS quantification of parent compound. Identify major metabolites (e.g., demethylation of methoxypyrimidine) .

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